molecular formula C22H15N3O6 B11537378 N-{4-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]phenyl}acetamide

N-{4-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]phenyl}acetamide

Cat. No.: B11537378
M. Wt: 417.4 g/mol
InChI Key: MXBMRUCEARQXDX-UHFFFAOYSA-N
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Description

N-{4-[5-(3-NITROPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]PHENYL}ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a nitrophenoxy group and an isoindole moiety, making it a subject of interest for researchers.

Preparation Methods

The synthesis of N-{4-[5-(3-NITROPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]PHENYL}ACETAMIDE involves several steps. One common method includes the reaction of 3-nitrophenol with phthalic anhydride to form an intermediate, which is then reacted with 4-aminophenylacetamide under specific conditions to yield the final product. The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine .

Chemical Reactions Analysis

N-{4-[5-(3-NITROPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]PHENYL}ACETAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

N-{4-[5-(3-NITROPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]PHENYL}ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{4-[5-(3-NITROPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets. The nitrophenoxy group can undergo reduction to form reactive intermediates that interact with DNA and proteins, leading to various biological effects. The isoindole moiety also plays a role in stabilizing the compound and enhancing its interactions with target molecules .

Comparison with Similar Compounds

N-{4-[5-(3-NITROPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]PHENYL}ACETAMIDE is unique due to its combination of a nitrophenoxy group and an isoindole moiety. Similar compounds include:

These compounds share some structural similarities but differ in their specific applications and biological activities.

Properties

Molecular Formula

C22H15N3O6

Molecular Weight

417.4 g/mol

IUPAC Name

N-[4-[5-(3-nitrophenoxy)-1,3-dioxoisoindol-2-yl]phenyl]acetamide

InChI

InChI=1S/C22H15N3O6/c1-13(26)23-14-5-7-15(8-6-14)24-21(27)19-10-9-18(12-20(19)22(24)28)31-17-4-2-3-16(11-17)25(29)30/h2-12H,1H3,(H,23,26)

InChI Key

MXBMRUCEARQXDX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=CC(=C4)[N+](=O)[O-]

Origin of Product

United States

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